(S)-benzyl 1-chloropropan-2-ylcarbamate
Description
(S)-Benzyl 1-chloropropan-2-ylcarbamate is a chiral carbamate derivative featuring a benzyl-protected amine group and a chlorinated propan-2-yl chain. The stereochemistry of the molecule (S-configuration) may influence its biological activity and interaction with enzymes or receptors.
Properties
IUPAC Name |
benzyl N-[(2S)-1-chloropropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXUQSKCPRXENP-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCl)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744452 | |
| Record name | Benzyl [(2S)-1-chloropropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245643-24-6 | |
| Record name | Benzyl [(2S)-1-chloropropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-benzyl 1-chloropropan-2-ylcarbamate typically involves the reaction of (S)-1-chloropropan-2-ol with benzyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction can be catalyzed by a base such as triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems can help in maintaining the anhydrous environment and precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(S)-benzyl 1-chloropropan-2-ylcarbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azides or thiocyanates.
Hydrolysis: Benzylamine and carbon dioxide.
Oxidation: Benzaldehyde or benzoic acid.
Scientific Research Applications
(S)-benzyl 1-chloropropan-2-ylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-benzyl 1-chloropropan-2-ylcarbamate involves its reactivity with nucleophiles and its ability to form stable carbamate linkages. The molecular targets and pathways depend on the specific application, such as enzyme inhibition in medicinal chemistry, where it may interact with active sites of enzymes to form covalent bonds, thereby inhibiting their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is an analysis based on analogous compounds and general carbamate chemistry:
Structural Analogues
Unlike (S)-benzyl 1-chloropropan-2-ylcarbamate, BB is an ester with proven efficacy against Sarcoptes scabiei (87% cure rate in clinical trials) . Permethrin: A synthetic pyrethroid with a chlorinated phenyl group, permethrin exhibits acaricidal activity but has a lower cure rate (27%) in scabies treatment compared to BB . Structural differences (e.g., ester vs. carbamate functional groups) may explain variations in mechanism and resistance profiles.
Chlorinated Carbamates: Chlorpropham: A plant growth regulator with a chlorinated aromatic carbamate structure. Unlike this compound, chlorpropham lacks a chiral center and is used primarily in agriculture.
Mechanistic Differences
- Benzyl Benzoate : Disrupts the mite’s lipid layer, leading to dehydration and death .
- Permethrin : Acts on sodium channels in arthropod nerves, causing paralysis. Resistance arises from mutations in the target site .
- This compound: No specific mechanism is documented. Chlorinated carbamates generally inhibit acetylcholinesterase (AChE), but stereochemistry may alter binding affinity.
Biological Activity
(S)-benzyl 1-chloropropan-2-ylcarbamate is an organic compound characterized by its unique structural features, including a benzyl group, a chloropropan-2-yl moiety, and a carbamate functional group. Its molecular formula is C₁₂H₁₈ClN₁O₂, with a molecular weight of approximately 227.69 g/mol. This compound is notable for its chirality, indicated by the (S) designation, which refers to the specific three-dimensional arrangement of atoms around the chiral center. The biological activity of this compound has garnered interest in medicinal chemistry and pharmacology due to its potential interactions with biological macromolecules.
The synthesis of this compound typically involves several steps, including the formation of the carbamate linkage through reaction between an amine and a chloroformate. Understanding its chemical reactivity is crucial for exploring its biological applications.
Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors. The presence of the chlorinated propanamine and carbamate groups allows for potential hydrogen bonding and hydrophobic interactions with target proteins. These interactions can modulate enzyme activities or receptor functions, leading to various biological effects.
Case Studies and Research Findings
- Enzyme Interaction Studies : Research indicates that this compound may influence enzyme kinetics by acting as an inhibitor or modulator in specific enzymatic pathways. Detailed kinetic studies are necessary to elucidate these interactions further .
- Comparative Analysis : The compound has been compared with structurally similar compounds to assess differences in biological activity. For instance, (R)-benzyl 1-chloropropan-2-ylcarbamate exhibited different biological properties due to its enantiomeric configuration .
- Potential Applications : Given its structural characteristics, this compound holds promise as a building block in the synthesis of pharmaceuticals targeting various diseases, including cancer and neurodegenerative disorders .
Data Table: Comparison of Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Benzyl group, chlorinated propanamine | Chirality influences biological activity |
| (R)-Benzyl 1-chloropropan-2-ylcarbamate | Enantiomer with opposite configuration | Different interaction profiles with biological targets |
| Benzyl carbamate | Contains benzyl and carbamate group | Lacks chlorinated substituent |
| Benzyl N-(1-methylpropyl)carbamate | Similar carbamate structure | Different alkane chain length |
Research Implications
The unique combination of functional groups in this compound suggests that it may exhibit distinct biological activities compared to its analogs. Further research into its mechanism of action could provide insights into its potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
